N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide
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Overview
Description
N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features an oxazolo[4,5-b]pyridine moiety, which is known for its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxazolo[4,5-b]pyridine core, followed by the introduction of the phenyl and cyclopentane carboxamide groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are common techniques used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE: shares structural similarities with other heterocyclic compounds containing oxazolo[4,5-b]pyridine moieties.
N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Its specific structure also allows for fine-tuning of its properties through chemical modifications.
Properties
Molecular Formula |
C26H25N3O2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-(4-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C26H25N3O2/c1-17-7-10-20(11-8-17)26(13-3-4-14-26)25(30)28-21-12-9-19(16-18(21)2)24-29-23-22(31-24)6-5-15-27-23/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,28,30) |
InChI Key |
AMKHAZLREOBYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=C(C=C(C=C3)C4=NC5=C(O4)C=CC=N5)C |
Origin of Product |
United States |
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